Cas no 1021111-98-7 (1-(4-fluorophenyl)-3-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)urea)

1-(4-Fluorophenyl)-3-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)urea is a heterocyclic urea derivative featuring a thiazolopyridine core and a fluorophenyl substituent. This compound exhibits potential as a kinase inhibitor due to its structural resemblance to known pharmacophores targeting enzymatic activity. The presence of the thiazolopyridine moiety enhances binding affinity, while the fluorophenyl group contributes to metabolic stability and bioavailability. Its well-defined molecular architecture allows for precise interactions with biological targets, making it a candidate for therapeutic and research applications. The compound's synthetic route is optimized for high purity and yield, ensuring reproducibility in pharmacological studies. Its physicochemical properties, including solubility and stability, are suitable for further preclinical evaluation.
1-(4-fluorophenyl)-3-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)urea structure
1021111-98-7 structure
Product Name:1-(4-fluorophenyl)-3-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)urea
CAS No:1021111-98-7
MF:C19H13FN4OS
MW:364.396125555038
CID:5847466
PubChem ID:42109895
Update Time:2025-11-06

1-(4-fluorophenyl)-3-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)urea Chemical and Physical Properties

Names and Identifiers

    • 1-(4-fluorophenyl)-3-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)urea
    • 1021111-98-7
    • AKOS024494951
    • 1-(4-fluorophenyl)-3-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)urea
    • VU0633353-1
    • 1-(4-fluorophenyl)-3-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]urea
    • F5072-7049
    • Inchi: 1S/C19H13FN4OS/c20-13-6-8-14(9-7-13)22-19(25)23-15-4-1-3-12(11-15)17-24-16-5-2-10-21-18(16)26-17/h1-11H,(H2,22,23,25)
    • InChI Key: FDTFZWOCLXQGHA-UHFFFAOYSA-N
    • SMILES: S1C2C(=CC=CN=2)N=C1C1C=CC=C(C=1)NC(NC1C=CC(=CC=1)F)=O

Computed Properties

  • Exact Mass: 364.07941039g/mol
  • Monoisotopic Mass: 364.07941039g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 3
  • Complexity: 488
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4
  • Topological Polar Surface Area: 95.2Ų

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Additional information on 1-(4-fluorophenyl)-3-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)urea

1-(4-Fluorophenyl)-3-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)urea (CAS No. 1021111-98-7): An Overview of a Promising Compound in Medicinal Chemistry

1-(4-Fluorophenyl)-3-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)urea (CAS No. 1021111-98-7) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This urea derivative features a unique structural combination of a fluorinated phenyl group and a thiazolopyridine moiety, which endows it with a range of biological activities and pharmacological properties. In this article, we will delve into the chemical structure, synthesis methods, biological activities, and potential therapeutic applications of this compound.

Chemical Structure and Synthesis

The chemical structure of 1-(4-fluorophenyl)-3-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)urea is characterized by the presence of a urea linkage between a 4-fluorophenyl group and a substituted thiazolopyridine ring. The fluorine atom in the phenyl group enhances the compound's lipophilicity and metabolic stability, while the thiazolopyridine moiety contributes to its biological activity. The synthesis of this compound typically involves several steps, including the formation of the thiazolopyridine ring and the subsequent coupling with the fluorinated phenyl urea moiety.

Recent studies have explored various synthetic routes to optimize the yield and purity of 1-(4-fluorophenyl)-3-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)urea. One notable approach involves the use of palladium-catalyzed cross-coupling reactions to efficiently construct the thiazolopyridine ring. This method has been shown to be highly efficient and scalable, making it suitable for large-scale production in pharmaceutical settings.

Biological Activities

1-(4-Fluorophenyl)-3-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)urea has demonstrated a wide range of biological activities that make it an attractive candidate for drug development. One of its most significant properties is its potent anti-inflammatory activity. Studies have shown that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro and in vivo. This makes it a promising candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

In addition to its anti-inflammatory effects, 1-(4-fluorophenyl)-3-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)urea has also been found to exhibit antiproliferative activity against various cancer cell lines. Research has demonstrated that this compound can induce apoptosis in cancer cells by modulating key signaling pathways such as p53 and Bcl-2. These findings suggest that it may have potential as an anticancer agent in combination with other therapies.

Pharmacological Properties

The pharmacological properties of 1-(4-fluorophenyl)-3-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)urea have been extensively studied to understand its potential as a therapeutic agent. One key property is its high selectivity for specific biological targets. For example, it has been shown to selectively inhibit certain kinases involved in inflammatory signaling pathways without affecting other kinases that are essential for normal cellular function. This selectivity reduces the risk of off-target effects and enhances its safety profile.

The compound also exhibits good oral bioavailability and favorable pharmacokinetic properties. Preclinical studies have demonstrated that it is rapidly absorbed from the gastrointestinal tract and distributed throughout the body. Its half-life is sufficiently long to allow for once-daily dosing regimens in clinical settings. These properties make it an attractive candidate for further development as an oral medication.

Clinical Applications

The potential clinical applications of 1-(4-fluorophenyl)-3-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)urea are diverse and promising. In addition to its anti-inflammatory and antiproliferative activities, recent research has also explored its potential as an antiviral agent. Studies have shown that this compound can inhibit the replication of several viruses, including influenza A virus and hepatitis C virus (HCV). This broad-spectrum antiviral activity makes it a valuable candidate for developing new antiviral therapies.

Clinical trials are currently underway to evaluate the safety and efficacy of 1-(4-fluorophenyl)-3-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)urea in various disease conditions. Early results from phase I trials have been promising, with no significant adverse effects reported at therapeutic doses. These findings pave the way for further clinical studies to explore its full therapeutic potential.

Conclusion

In conclusion, 1-(4-fluorophenyl)-3-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)urea (CAS No. 1021111-98-7) is a promising compound with a unique chemical structure that confers multiple biological activities and pharmacological properties. Its anti-inflammatory, antiproliferative, and antiviral activities make it a valuable candidate for drug development in various therapeutic areas. Ongoing research and clinical trials will continue to elucidate its full potential as a novel therapeutic agent in medicinal chemistry.

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